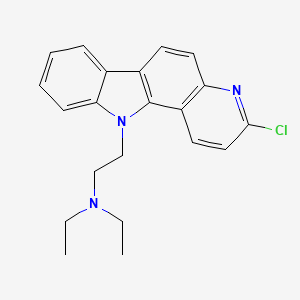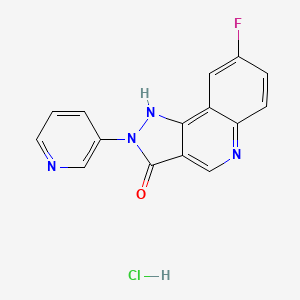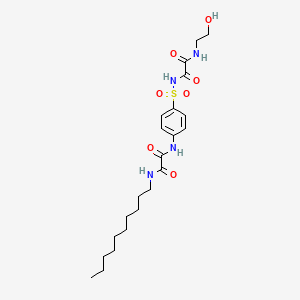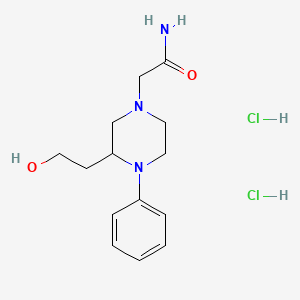
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group, a piperazine ring, and an acetamide group, making it a versatile intermediate for several chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetyl chloride with 2-hydroxyethylpiperazine. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride can be used as a building block for the synthesis of bioactive compounds. It may also be employed in the study of enzyme inhibitors and receptor ligands.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents for the treatment of various diseases, including neurological disorders and cardiovascular conditions.
Industry: In industry, this compound can be utilized in the production of polymers, coatings, and other materials. Its versatility makes it a valuable component in the manufacturing of a wide range of products.
Mecanismo De Acción
The mechanism by which 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparación Con Compuestos Similares
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): A zwitterionic biological buffer used in biological and biochemical research.
4-(2-Hydroxyethyl)morpholine: An aminoalcohol used as a building block for pharmaceuticals.
2-Morpholinoethanol: Another morpholine derivative with applications in organic synthesis.
Uniqueness: 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications
Propiedades
Número CAS |
118989-77-8 |
|---|---|
Fórmula molecular |
C14H23Cl2N3O2 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c15-14(19)11-16-7-8-17(13(10-16)6-9-18)12-4-2-1-3-5-12;;/h1-5,13,18H,6-11H2,(H2,15,19);2*1H |
Clave InChI |
BCLOBCBZUAOEIR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1CC(=O)N)CCO)C2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
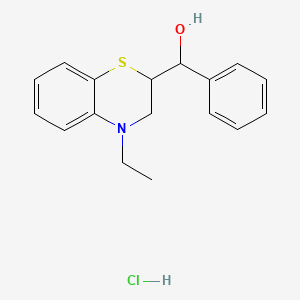

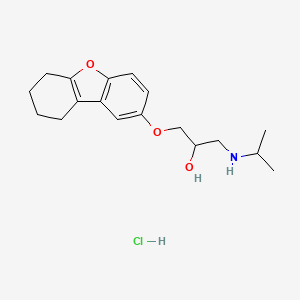

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
